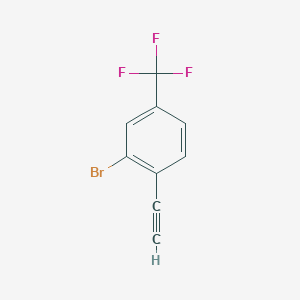

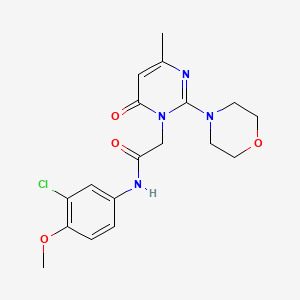

![molecular formula C12H15N B2880532 3-Benzylbicyclo[1.1.1]pentan-1-amine CAS No. 2287339-91-5](/img/structure/B2880532.png)

3-Benzylbicyclo[1.1.1]pentan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Benzylbicyclo[1.1.1]pentan-1-amine is a chemical compound used in various applications. It can be used to synthesize bisbicyclo[1.1.1]pentyldiazene and is also used as a precursor in the synthesis of a potent quinolone antibacterial agent, U-87947E .

Synthesis Analysis

The synthesis of 3-Benzylbicyclo[1.1.1]pentan-1-amine involves a metal-free homolytic aromatic alkylation of benzene . This process is expedient and versatile, providing an efficient synthetic protocol for creating this potentially useful BCP derivative .Molecular Structure Analysis

The molecular structure of 3-Benzylbicyclo[1.1.1]pentan-1-amine is represented by the Inchi Code: 1S/C12H15N/c1-2-4-10(5-3-1)9-13-12-6-11(7-12)8-12/h1-5,11,13H,6-9H2 . The molecular weight of the compound is 173.26 .Chemical Reactions Analysis

The chemical reactions involving 3-Benzylbicyclo[1.1.1]pentan-1-amine are primarily related to its synthesis. The compound is synthesized via a metal-free homolytic aromatic alkylation of benzene .Physical And Chemical Properties Analysis

The compound is solid in physical form . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Safety and Hazards

The safety information available indicates that the compound has some hazards associated with it. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302-H315-H319 . Precautionary measures include P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 .

Orientations Futures

The future directions for 3-Benzylbicyclo[1.1.1]pentan-1-amine are likely to involve further exploration of its potential utility in medicinal chemistry. The BCP motif, of which this compound is a part, has generated substantial interest as a contemporary lead optimization tactic . There is also potential for the development of more efficient synthetic protocols .

Propriétés

IUPAC Name |

3-benzylbicyclo[1.1.1]pentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c13-12-7-11(8-12,9-12)6-10-4-2-1-3-5-10/h1-5H,6-9,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMZDCJJDQQSJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)N)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzylbicyclo[1.1.1]pentan-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2880450.png)

![N-(4-fluorobenzyl)-2-(7-(4-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2880460.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide](/img/structure/B2880465.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide](/img/structure/B2880468.png)